1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine
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Overview
Description
1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiadiazole-pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via cyclization reactions involving appropriate precursors such as 2,5-dimethylfuran and ammonia.
Formation of the Piperazine Ring: The piperazine ring is typically formed by the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Final Coupling: The final step involves coupling the thiadiazole-pyrrole moiety with the piperazine ring, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to its specific combination of a piperazine ring with a thiadiazole-pyrrole moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)-5-pyrrol-1-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5S/c1-2-5-16-8-10-18(11-9-16)13-15-14-12(19-13)17-6-3-4-7-17/h3-4,6-7H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKBAWIJQZEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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